EO 1428

Vue d'ensemble

Description

EO 1428 est un inhibiteur hautement spécifique de la p38, appartenant à la classe des aminobenzophénones. Il cible sélectivement les isoformes p38 α et p38 β2, sans aucune activité contre la p38 γ, la p38 δ, l'ERK1/2 ou la JNK1 .

Méthodes De Préparation

Voies de synthèse : Les voies de synthèse de l'EO 1428 ne sont pas largement documentées dans la littérature. Il est généralement synthétisé par des méthodes de chimie organique impliquant des réactions clés.

Production industrielle : Les détails concernant les méthodes de production à l'échelle industrielle pour l'this compound sont rares. Il est principalement disponible auprès de fournisseurs spécialisés et d'instituts de recherche.

Analyse Des Réactions Chimiques

L'EO 1428 subit diverses réactions chimiques, notamment :

Réduction : Les réactions de réduction pourraient potentiellement modifier l'this compound, mais des recherches supplémentaires sont nécessaires.

Substitution : L'this compound peut subir des réactions de substitution, conduisant à des dérivés aux propriétés modifiées.

Les réactifs et les conditions courants utilisés dans ces réactions restent inconnus en raison des données limitées. Les principaux produits formés à partir de ces réactions ne sont pas caractérisés de manière exhaustive.

4. Applications de la recherche scientifique

L'this compound a suscité un intérêt dans plusieurs domaines scientifiques :

Biologie : L'impact de l'this compound sur les voies de signalisation cellulaire, en particulier les réponses médiées par la p38, fait l'objet d'études.

Médecine : Ses applications thérapeutiques potentielles, telles que les effets anti-inflammatoires, sont en cours d'exploration.

Industrie : Les applications industrielles de l'this compound (le cas échéant) nécessitent des études supplémentaires.

5. Mécanisme d'action

Le mécanisme d'action de l'this compound implique l'inhibition de la p38, une kinase cruciale impliquée dans les réponses au stress, l'inflammation et la survie cellulaire. En ciblant la p38 α et la p38 β2, l'this compound module les voies de signalisation en aval, affectant l'expression des gènes et les processus cellulaires.

Applications De Recherche Scientifique

EO 1428 refers to Executive Order 14028, issued by President Biden on May 12, 2021, aimed at enhancing the nation’s cybersecurity. This order outlines a comprehensive strategy for improving the security of software and information systems used by federal agencies and private sectors. Below is a detailed examination of its applications, supported by data tables and case studies.

Software Supply Chain Security

Objective : To secure the software supply chain from vulnerabilities that could be exploited by cyber adversaries.

Actions Taken:

- Federal agencies are required to implement secure software development practices.

- Development of a Software Bill of Materials (SBOM) to identify components within software applications.

Table 1: Key Components of Software Supply Chain Security

| Component | Description |

|---|---|

| Secure Software Development | Practices to ensure software is developed with security in mind. |

| SBOM | A list detailing all components in a software product, enhancing transparency. |

| Vulnerability Scanning | Regular assessments to identify and mitigate security risks in software. |

Enhanced Cybersecurity Standards

Objective : To modernize cybersecurity practices within federal agencies.

Actions Taken:

- Implementation of endpoint detection and response (EDR) solutions.

- Adoption of multi-factor authentication (MFA) and encryption standards.

Table 2: Enhanced Cybersecurity Measures

| Measure | Description |

|---|---|

| Endpoint Detection & Response | Real-time monitoring and response to potential threats at device level. |

| Multi-Factor Authentication | Additional security layer requiring multiple forms of verification. |

| Encryption | Protecting data at rest and in transit to prevent unauthorized access. |

Incident Response Framework

Objective : To establish a standardized approach for responding to cybersecurity incidents.

Actions Taken:

- Creation of a standardized playbook for incident response.

- Requirement for agencies to share threat intelligence with CISA.

Table 3: Incident Response Framework Components

| Component | Description |

|---|---|

| Standardized Playbook | A comprehensive guide for agencies on how to respond to cyber incidents. |

| Threat Intelligence Sharing | Protocols for sharing information about threats between federal agencies. |

Case Study 1: Implementation of SBOM

In a pilot program, several federal agencies adopted SBOM practices, leading to improved visibility into the software components they utilize. This initiative helped in identifying vulnerable components quickly, allowing for timely patches and updates.

Case Study 2: EDR Deployment

The Department of Homeland Security (DHS) implemented EDR solutions across its networks, resulting in a significant reduction in response times during cyber incidents. The integration allowed for real-time threat detection, which enhanced overall security posture.

Mécanisme D'action

EO 1428’s mechanism of action involves inhibiting p38, a crucial kinase involved in stress responses, inflammation, and cell survival. By targeting p38 α and p38 β2, this compound modulates downstream signaling pathways, affecting gene expression and cellular processes.

Comparaison Avec Des Composés Similaires

L'unicité de l'EO 1428 réside dans son inhibition sélective de la p38 α et de la p38 β2. Des composés similaires comprennent d'autres inhibiteurs de la p38, tels que le SB203580 et le VX-745, mais leurs spécificités diffèrent.

Activité Biologique

EO 1428 is a selective inhibitor of the p38 mitogen-activated protein kinases (MAPKs), specifically targeting p38α and p38β. This compound has garnered attention due to its significant anti-inflammatory properties and its potential applications in various therapeutic contexts. This article delves into the biological activity of this compound, highlighting its mechanisms of action, efficacy in preclinical models, and relevant research findings.

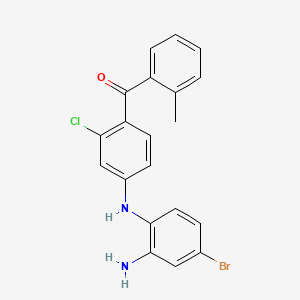

- Chemical Name: (2-Methylphenyl)-[4-[(2-amino-4-bromophenyl)amino]-2-chlorophenyl]methanone

- Molecular Formula: C20H16BrClN2O

- Molecular Weight: 415.71 g/mol

- Purity: ≥98%

This compound selectively inhibits p38α and p38β MAPKs, which are critical in the signaling pathways involved in inflammatory responses. The compound shows no activity against p38γ, p38δ, ERK1/2, or JNK1, making it a highly specific agent for targeted therapy .

Inhibition of Cytokine Production

This compound has been shown to inhibit the production of several inflammatory cytokines:

| Cytokine | IC50 (nM) |

|---|---|

| IL-8 | 4 |

| TNF-α | 5 |

| IL-6 | 17 |

| IL-1β | 30 |

| IL-10 | 74 |

These IC50 values indicate that this compound is particularly potent against IL-8 and TNF-α, which are key players in inflammatory processes .

Preclinical Studies

Anti-inflammatory Activity

In murine models of acute and chronic dermatitis, this compound demonstrated significant anti-inflammatory effects. The compound effectively reduced inflammation markers and improved clinical symptoms associated with dermatitis .

Case Study: Dermatitis Models

In a controlled study involving mice with induced dermatitis, treatment with this compound resulted in:

- Reduction in Inflammatory Scores: A marked decrease in clinical scores was observed.

- Histological Improvements: Histopathological examination revealed reduced infiltration of inflammatory cells in treated groups compared to controls.

These findings indicate that this compound could be beneficial in managing skin inflammatory conditions.

Research Findings

Recent studies have further elucidated the biological activity of this compound:

- Synergistic Effects : Research indicates that combining this compound with other anti-inflammatory agents may enhance its efficacy. For instance, when used alongside corticosteroids, there was a notable reduction in required dosages while maintaining therapeutic effects .

- Impact on TACE Activity : At a concentration of 1 μM, this compound significantly attenuates LPS-induced tumor necrosis factor α-converting enzyme (TACE) activity upregulation, suggesting its role in modulating key inflammatory pathways .

Propriétés

IUPAC Name |

[4-(2-amino-4-bromoanilino)-2-chlorophenyl]-(2-methylphenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16BrClN2O/c1-12-4-2-3-5-15(12)20(25)16-8-7-14(11-17(16)22)24-19-9-6-13(21)10-18(19)23/h2-11,24H,23H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDCLCHNAEZNGNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)C2=C(C=C(C=C2)NC3=C(C=C(C=C3)Br)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70185914 | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321351-00-2 | |

| Record name | EO-1428 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0321351002 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | EO-1428 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70185914 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EO-1428 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MV2RHJ680O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.